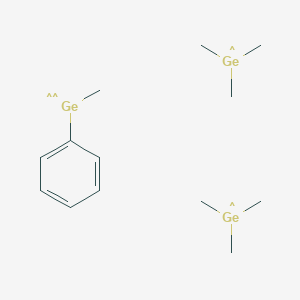
Methyl(phenyl)-lambda~2~-germane--trimethylgermyl (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl(phenyl)-lambda~2~-germane–trimethylgermyl (1/2) is a compound that belongs to the organogermanium family. Organogermanium compounds are known for their unique properties and potential applications in various fields, including materials science, electronics, and medicine. This compound, in particular, features a germanium atom bonded to both methyl and phenyl groups, as well as a trimethylgermyl group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(phenyl)-lambda~2~-germane–trimethylgermyl (1/2) typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of trimethylgermyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
-
Reaction of Germanium Tetrachloride with Phenylmagnesium Bromide:: GeCl4+PhMgBr→PhGeCl3+MgBrCl
-
Addition of Trimethylgermyl Lithium:: PhGeCl3+Me3GeLi→
Properties
CAS No. |
56986-59-5 |
|---|---|
Molecular Formula |
C13H26Ge3 |
Molecular Weight |
400.2 g/mol |
InChI |
InChI=1S/C7H8Ge.2C3H9Ge/c1-8-7-5-3-2-4-6-7;2*1-4(2)3/h2-6H,1H3;2*1-3H3 |
InChI Key |
SEHLPYCVXVLSHH-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]C1=CC=CC=C1.C[Ge](C)C.C[Ge](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















